5-Aminotetrazole

Description

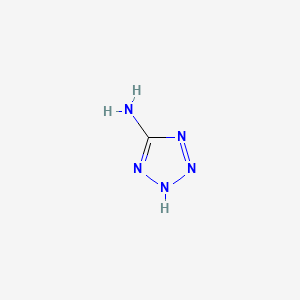

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N5/c2-1-3-5-6-4-1/h(H3,2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRPISSMEBPJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052103 | |

| Record name | Tetrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Water or Solvent Wet Solid | |

| Record name | 2H-Tetrazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4418-61-5, 5378-49-4 | |

| Record name | Aminotetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4418-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004418615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminotetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminotetrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28JR5LD42T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a High-Nitrogen Heterocycle: A Technical Guide to the History and Discovery of 5-Aminotetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) (5-AT), a cornerstone in the synthesis of high-nitrogen compounds, energetic materials, and various pharmaceuticals, possesses a rich history rooted in late 19th and early 20th-century organic chemistry. This technical guide provides an in-depth exploration of its discovery, early synthesis, and fundamental properties. The document details the pioneering work of Johannes Thiele and Arthur Hantzsch, offering comprehensive experimental protocols derived from historical accounts and modern interpretations. All quantitative data is presented in structured tables for clarity, and key synthetic workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical pathways.

Historical Overview: A Tale of Two Syntheses

The journey to understanding this compound began in 1892 with the work of German chemist Johannes Thiele.[1] While investigating the reactions of aminoguanidine (B1677879), he successfully synthesized a new compound through the diazotization of aminoguanidine with nitrous acid.[1] Although he correctly proposed the formation of a heterocyclic ring, the exact structure of the molecule, which crystallizes as a monohydrate, remained unconfirmed at the time.[1]

It was not until 1901 that the definitive structure of this compound was established by Arthur Hantzsch.[1] Hantzsch devised an alternative synthesis by reacting cyanamide (B42294) with hydrazoic acid, a method that unequivocally confirmed the arrangement of the atoms in the tetrazole ring.[1] These two seminal synthetic routes, Thiele's method and Hantzsch's method (and its subsequent modifications), laid the groundwork for all future work on this important heterocycle.

Physicochemical and Spectral Data

This compound is a white, crystalline solid that can exist in both anhydrous and monohydrate forms.[1] It is a planar molecule with a high nitrogen content, contributing to its energetic properties.[1] A summary of its key physicochemical and spectral properties is provided in the table below.

| Property | Value |

| IUPAC Name | 1H-Tetrazol-5-amine |

| Other Names | 5-AT, 5-ATZ |

| CAS Number | 4418-61-5 |

| Molecular Formula | CH₃N₅ |

| Molar Mass | 85.07 g/mol |

| Appearance | White solid |

| Melting Point | 201–205 °C (decomposes) |

| Density | 1.502 g/cm³ |

| Solubility in Water | Soluble |

| pKa | 5.95 |

| ¹³C NMR (DMSO-d₆) | δ 157.9 ppm |

| ¹H NMR (DMSO-d₆) | δ 6.27 ppm (s, 2H, NH₂), 11.5 ppm (s, 1H, NH) |

| IR (KBr, cm⁻¹) | ~3430 (NH₂ asymm. stretch), ~3330 (NH₂ symm. stretch), ~1640 (NH₂ bend) |

Experimental Protocols

The following sections provide detailed methodologies for the key historical syntheses of this compound.

Thiele's Method (1892): From Aminoguanidine

This method involves the diazotization of an aminoguanidine salt followed by cyclization to form the tetrazole ring.

Experimental Protocol:

-

Preparation of Aminoguanidine Salt: An aminoguanidine salt, such as aminoguanidine bicarbonate or hydrochloride, is dissolved in an acidic aqueous solution (e.g., nitric acid or hydrochloric acid).

-

Diazotization: The solution is cooled in an ice bath, and a solution of sodium nitrite (B80452) is added dropwise while maintaining a low temperature (typically 0-5 °C). This step forms the unstable guanylazide intermediate.

-

Cyclization: The reaction mixture is then carefully heated. The addition of a base, such as sodium hydroxide (B78521) or ammonia, facilitates the intramolecular cyclization of the guanylazide to form the sodium salt of this compound.[1]

-

Isolation: The solution is cooled, and the pH is adjusted to be acidic (around pH 4-5) with an acid like sulfuric acid or acetic acid. This protonates the tetrazole ring, causing the this compound to precipitate out of the solution, often as the monohydrate.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from hot water to yield pure this compound monohydrate. A reported yield for a one-pot synthesis modification of this method is 74%.[1]

Hantzsch's Method (1901): From Cyanamide and Hydrazoic Acid

This synthesis route provided crucial structural proof for this compound. Due to the hazardous nature of hydrazoic acid, modern variations of this method generate it in situ.

Experimental Protocol:

-

In Situ Generation of Hydrazoic Acid: Sodium azide (B81097) is dissolved in water, and a strong acid, such as hydrochloric acid, is added. This reaction generates hydrazoic acid in the reaction mixture. This approach avoids the need to handle pure, explosive hydrazoic acid.

-

Reaction with Cyanamide: Cyanamide is then added to the solution containing the in situ generated hydrazoic acid.

-

Cycloaddition: The reaction mixture is heated, typically under reflux, to facilitate the cycloaddition reaction between cyanamide and hydrazoic acid.

-

Isolation and Purification: Upon cooling, this compound monohydrate crystallizes from the solution. The product is collected by filtration, washed with cold water, and can be recrystallized from hot water. A reported yield for this method is 73%.[1]

Conclusion

The discovery and elucidation of the structure of this compound by Johannes Thiele and Arthur Hantzsch were significant milestones in heterocyclic chemistry. Their respective synthetic methods, born out of the exploratory chemical landscape of their time, have endured and been refined over the past century. This technical guide has provided a detailed overview of this history, presenting the foundational experimental protocols and key data for this compound. A thorough understanding of these origins is invaluable for contemporary researchers who continue to build upon this rich chemical legacy in the development of new materials and therapeutics.

References

Spectroscopic Profile of 5-Aminotetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) (5-AT) is a nitrogen-rich heterocyclic compound with the chemical formula CH₃N₅.[1][2] It serves as a crucial building block in medicinal chemistry and energetic materials due to its high nitrogen content (80%), thermal stability, and versatile chemical reactivity.[1][3][4] The tetrazole ring is a key structural motif in numerous pharmaceutical agents, acting as a metabolically stable surrogate for carboxylic acid groups.[5] A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and the development of new derivatives. This guide provides an in-depth overview of the UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), Raman, and Mass Spectrometry (MS) data for this compound, complete with experimental methodologies and structural representations.

Tautomerism of this compound

This compound can exist in different tautomeric forms. The primary forms are the 1H- and 2H-amino tautomers, and the imino tautomer. The specific tautomer present can be influenced by the physical state (solid, solution) and the solvent.

Caption: Tautomeric forms of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

UV-Visible Spectroscopy

The electronic spectrum of unsubstituted tetrazole typically shows an absorption maximum in the vacuum UV region (below 200 nm).[6] For derivatives, such as the o-vanillin Schiff base of this compound, the maximum UV absorption is shifted to a longer wavelength, for instance, 245 nm.[6]

| Parameter | Value | Reference |

| λmax (unsubstituted) | < 200 nm | [6] |

| λmax (o-vanillin Schiff base derivative in MeOH) | 245 nm | [6] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the amino group and the tetrazole ring.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 3354–3149 | NH₂ stretching | Strong, broad | [7] |

| 1632–1475 | C=N stretching | Strong | [7] |

| 1550–1364 | NCN, NN, CN of the tetrazole ring | Multiple intense bands | [7] |

| 1307–759 | NCN, NN, CN of the tetrazole ring | Multiple intense bands | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. The chemical shifts are sensitive to the tautomeric form and the solvent used.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Reference |

| 6.62 | singlet | NH₂ (N1-isomer) | DMSO-d₆ | [7] |

| 5.99 | singlet | NH₂ (N2-isomer) | DMSO-d₆ | [7] |

| 8.90 | singlet | NH + NH₂ (N1 and N2 isomers, nitrated derivative) | DMSO-d₆ | [7] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows a single resonance for the carbon atom in the tetrazole ring, with the chemical shift varying between the N1 and N2 isomers.

| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| 156.5 | C–NH₂ (N1-isomer) | DMSO-d₆ | [7] |

| 167.5 | C–NH₂ (N2-isomer) | DMSO-d₆ | [7] |

| 152.5 | C–NH₂ (N1-isomer, nitrated derivative) | DMSO-d₆ | [7] |

| 153.6 | C–NH₂ (N2-isomer, nitrated derivative) | DMSO-d₆ | [7] |

¹⁵N NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| Data not consistently available in searched sources | - | DMSO | [8] |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the tetrazole ring.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| Data not consistently available in searched sources | Tetrazole ring vibrations | [9][10] |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

| m/z | Ion | Method | Reference |

| 85.038845 | [M]+ | - | [11] |

| 103.04940980 | [M+H₂O]+ | - | [9] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Sample Preparation

For analysis, this compound monohydrate can be used as received or the anhydrous form can be prepared by drying.[1][12]

UV-Visible Spectroscopy

-

Instrumentation : A dual-beam UV-Visible spectrophotometer is used.

-

Solvent : A suitable UV-grade solvent in which the compound is soluble (e.g., methanol, water) is chosen.

-

Procedure :

-

A stock solution of this compound is prepared.

-

The spectrophotometer is blanked using the chosen solvent.

-

The sample is diluted to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1 AU).

-

The spectrum is recorded over a wavelength range of 200-800 nm.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is employed.

-

Sample Preparation :

-

KBr Pellet : 1-2 mg of the sample is mixed with ~200 mg of dry KBr powder and pressed into a thin, transparent pellet.

-

Nujol Mull : A small amount of the sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent : Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for this compound.[7]

-

Procedure :

-

Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of the deuterated solvent in an NMR tube.

-

¹H, ¹³C, and ¹⁵N NMR spectra are acquired using standard pulse sequences.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Raman Spectroscopy

-

Instrumentation : A Raman spectrometer, often equipped with a laser source (e.g., 785 nm), is used.

-

Sample Preparation : The solid sample is placed directly onto the sample holder.

-

Data Acquisition : The Raman spectrum is collected over a relevant spectral range.

Mass Spectrometry

-

Instrumentation : Various mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Procedure :

-

The sample is introduced into the ion source.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a comprehensive resource for the characterization of this compound. This information is essential for researchers and professionals working with this versatile compound in various fields, from drug discovery to materials science. The distinct spectral features of this compound allow for its unambiguous identification and the study of its chemical transformations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1H-Tetrazol-5-amine [webbook.nist.gov]

- 3. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajol.info [ajol.info]

- 7. mdpi.com [mdpi.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound monohydrate | CH5N5O | CID 12211273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. spectrabase.com [spectrabase.com]

- 12. B24018.14 [thermofisher.com]

Unveiling the Solid-State Architecture of 5-Aminotetrazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 5-aminotetrazole (B145819), a high-nitrogen energetic material. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies, and visualizes the analytical workflow.

Crystallographic Data of this compound

This compound (5-ATZ) is known to crystallize in both anhydrous and monohydrated forms, each exhibiting distinct crystal systems and space groups. The molecule is planar in both structures.[1] The anhydrous form has been identified to exist in different polymorphs.[2]

Anhydrous this compound

The anhydrous form of this compound crystallizes in an orthorhombic system.[2][3] This phase is reported to be stable up to at least 11.6 GPa.[2][3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Further unit cell parameters and atomic coordinates would be populated here from specific crystallographic information files (CIFs), which are typically deposited in crystallographic databases.

This compound Monohydrate

The monohydrated crystal structure of 5-ATZ was determined by single-crystal X-ray diffraction analysis.[2] The hydrogen bonding pattern in the hydrate (B1144303) supports the assignment of the NH group being adjacent to the carbon atom in the tetrazole ring.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Detailed unit cell dimensions and other crystallographic data would be presented here upon retrieval from a dedicated crystallographic study.

Experimental Protocols

The determination of the crystal structure of this compound involves precise experimental techniques, primarily single-crystal and powder X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

This technique is employed for the definitive determination of the crystal structure, including bond lengths, bond angles, and absolute configuration.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.

-

Crystal Mounting: A well-formed, single crystal of appropriate dimensions is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates and displacement parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique used for phase identification of a crystalline material and can be used for quantitative analysis and for the determination of unit cell dimensions. For anhydrous this compound, its structure was determined from powder X-ray diffraction data coupled with Rietveld analysis and density functional theory calculations.[2][3]

Methodology:

-

Sample Preparation: A fine powder of the crystalline material is prepared and packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparison with a database of known patterns. For structure determination, a process called Rietveld refinement is used to fit a calculated diffraction pattern from a model structure to the experimental data.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment, from crystal selection to final structure validation.

References

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 5-Aminotetrazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on 5-aminotetrazole (B145819) (5-AT), a high-nitrogen heterocyclic compound of significant interest in materials science and pharmacology. This document details the computational methodologies, summarizes key quantitative data from various theoretical studies, and visualizes the computational workflows and molecular relationships.

Introduction to this compound

This compound is a molecule with a high nitrogen content (82.3% by mass), rendering it a subject of extensive research, particularly in the field of energetic materials as a gas-generating agent.[1][2] Its derivatives are also explored for their potential as high-energy materials.[3] Beyond its energetic applications, the tetrazole ring is a recognized scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] Understanding the fundamental electronic structure, stability, and reactivity of this compound through computational methods is crucial for the rational design of new materials and pharmaceuticals.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools for investigating the properties of this compound and its tautomers at the molecular level.[5][6] These studies provide insights into its geometry, vibrational spectra, electronic properties, and thermal decomposition mechanisms.

Tautomerism of this compound

This compound can exist in different tautomeric forms, primarily the 1H- and 2H-amino forms, and an imino form.[7][8] Quantum chemical calculations have been employed to determine the relative stabilities of these tautomers. Theoretical studies have shown that the 2H-amino tautomer is generally more stable than the 1H form by a small energy margin.[9] The imino form is less stable and can isomerize to the more stable amino forms.[7]

Computational Methodologies

A variety of quantum chemical methods have been applied to study this compound, each with its own balance of computational cost and accuracy. The choice of method and basis set is critical for obtaining reliable results.

Density Functional Theory (DFT)

DFT is a widely used method for studying the electronic structure of molecules.[5] Several functionals have been employed for this compound calculations:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most common for geometry optimizations and vibrational frequency calculations of organic molecules.[5][7][10]

-

M06-2X: This high-nonlocality functional is often used for thermochemistry, kinetics, and non-covalent interactions.[2]

Ab Initio Methods

For higher accuracy, especially for energy calculations, more computationally intensive ab initio methods are used:

-

Møller-Plesset Perturbation Theory (MP2): This method is often used for geometry optimizations and as a starting point for more accurate calculations.[10][11]

-

Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): This is considered the "gold standard" for single-reference electronic structure calculations and is used for refining energies.[2][10][11]

-

G3 Multilevel Procedure: This is a composite method that aims to achieve high accuracy for thermochemical data.[3][7]

Basis Sets

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Common basis sets for this compound include:

-

Pople-style basis sets: 6-31G*, 6-311G**, 6-311++G(3df,3pd)[5][10][12]

-

Correlation-consistent basis sets: aug-cc-pVTZ[12]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various quantum chemical studies on this compound.

Optimized Geometrical Parameters

The tables below present selected optimized bond lengths and angles for the 1H- and 2H-tautomers of this compound calculated at different levels of theory.

Table 1: Optimized Bond Lengths (Å) of 1H-5-Aminotetrazole

| Bond | B3LYP/6-311++G(3df,3pd) |

|---|---|

| C5-N1 | 1.346 |

| N1-N2 | 1.361 |

| N2-N3 | 1.281 |

| N3-N4 | 1.365 |

| N4-C5 | 1.332 |

| C5-N6 (amino) | 1.341 |

Table 2: Optimized Bond Angles (°) of 1H-5-Aminotetrazole

| Angle | B3LYP/6-311++G(3df,3pd) |

|---|---|

| C5-N1-N2 | 105.8 |

| N1-N2-N3 | 112.1 |

| N2-N3-N4 | 104.9 |

| N3-N4-C5 | 109.1 |

| N4-C5-N1 | 108.1 |

| N4-C5-N6 | 126.1 |

Table 3: Optimized Bond Lengths (Å) of 2H-5-Aminotetrazole

| Bond | B3LYP/6-311++G(3df,3pd) |

|---|---|

| C5-N1 | 1.321 |

| N1-N2 | 1.383 |

| N2-N3 | 1.272 |

| N3-N4 | 1.383 |

| N4-C5 | 1.321 |

| C5-N6 (amino) | 1.341 |

Table 4: Optimized Bond Angles (°) of 2H-5-Aminotetrazole

| Angle | B3LYP/6-311++G(3df,3pd) |

|---|---|

| C5-N1-N2 | 109.2 |

| N1-N2-N3 | 106.8 |

| N2-N3-N4 | 110.1 |

| N3-N4-C5 | 106.8 |

| N4-C5-N1 | 107.0 |

| N1-C5-N6 | 126.5 |

Note: Atom numbering follows standard conventions for the tetrazole ring.

Vibrational Frequencies

Calculated vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The table below lists some of the key calculated vibrational modes for 1H-5-aminotetrazole.

Table 5: Calculated Vibrational Frequencies (cm⁻¹) for 1H-5-Aminotetrazole (B3LYP/6-311G )**

| Mode Description | Calculated Frequency (cm⁻¹) |

|---|---|

| NH₂ symmetric stretch | 3450 |

| NH₂ asymmetric stretch | 3560 |

| N-H stretch (ring) | 3300 |

| C=N stretch | 1650 |

| NH₂ scissoring | 1600 |

| Ring breathing | 1050 |

Electronic Properties

Electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the reactivity and electronic transitions of a molecule.

Table 6: Calculated Electronic Properties of this compound Tautomers (B3LYP/6-311G )**

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1H-5-Aminotetrazole | -6.8 | -0.5 | 6.3 |

| 2H-5-Aminotetrazole | -6.7 | -0.4 | 6.3 |

Thermochemical and Kinetic Data

Quantum chemical calculations are instrumental in understanding the thermal decomposition of this compound. The activation barriers for various decomposition pathways have been calculated.

Table 7: Calculated Activation Barriers (kcal/mol) for Unimolecular Decomposition Pathways

| Reaction Pathway | Method | Activation Barrier | Reference |

|---|---|---|---|

| 1H-5-ATZ → N₂ + CH₃N₃ | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) | 40.4 | [12] |

| 2H-5-ATZ → N₂ + CH₃N₃ | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) | 36.7 | [12] |

| 5-Iminotetrazole → HN₃ + NH₂CN | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) | 47.7 | [12] |

| 5-ATZ → HN₃ + NH₂CN | CCSD(T)/6-311G//MP2/6-311G | ~58 |[10] |

Studies have also highlighted the importance of bimolecular reactions in the condensed phase, which can significantly lower the activation barriers for decomposition.[7]

Experimental Protocols: A Computational Approach

The following outlines a typical computational workflow for the quantum chemical analysis of this compound.

Molecular Structure Preparation

-

Initial Structure Generation: The initial 3D coordinates of the this compound tautomers are generated using molecular modeling software.

-

Conformational Search (Optional): For flexible molecules, a conformational search may be performed to identify the lowest energy conformer.

Geometry Optimization

-

Method and Basis Set Selection: A suitable level of theory (e.g., B3LYP/6-311G**) is chosen.

-

Optimization Algorithm: The geometry is optimized to find a stationary point on the potential energy surface where the forces on all atoms are close to zero.

-

Convergence Criteria: Strict convergence criteria for energy and forces are applied to ensure a true minimum is located.

Vibrational Frequency Calculation

-

Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization.

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Zero-Point Energy (ZPE) and Thermal Corrections: The output provides the ZPE and other thermal corrections to the electronic energy.

Electronic Property Calculation

-

Single-Point Energy Calculation: A single-point energy calculation can be performed at a higher level of theory (e.g., CCSD(T)) using the optimized geometry.

-

Molecular Orbital Analysis: The energies and compositions of the HOMO, LUMO, and other molecular orbitals are analyzed.

-

Population Analysis: Charges and other electronic descriptors are calculated using methods like Natural Bond Orbital (NBO) analysis.

Reaction Pathway and Transition State Search

-

Reaction Coordinate Definition: The reaction pathway of interest (e.g., bond breaking) is defined.

-

Transition State (TS) Search: An algorithm is used to locate the saddle point on the potential energy surface corresponding to the transition state.

-

TS Verification: The TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect the TS to the reactants and products, confirming the reaction pathway.[10]

Visualizations

The following diagrams illustrate key computational workflows and relationships in the study of this compound.

Caption: General workflow for quantum chemical calculations of this compound.

Caption: Unimolecular decomposition pathways of this compound tautomers.

Conclusion

Quantum chemical calculations have provided significant insights into the fundamental properties of this compound. These theoretical studies have elucidated the relative stabilities of its tautomers, provided detailed information on its geometric and electronic structure, and offered a molecular-level understanding of its complex thermal decomposition mechanisms. The synergy between computational predictions and experimental validations is crucial for advancing the application of this compound and its derivatives in various scientific and technological fields. This guide serves as a foundational resource for researchers seeking to leverage computational chemistry in their exploration of this important molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. diva-portal.org [diva-portal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism and kinetics of decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism and kinetics of decomposition of this compound - Beijing Institute of Technology [pure.bit.edu.cn]

- 12. pubs.acs.org [pubs.acs.org]

Physicochemical Properties of 5-Aminotetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-aminotetrazole (B145819) and its derivatives. The information presented herein is intended to support research, development, and application of these compounds in various scientific fields, including pharmaceuticals and materials science. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of experimental workflows.

Core Physicochemical Properties

This compound is a heterocyclic compound with a high nitrogen content, making it a molecule of significant interest in the development of energetic materials and as a bioisostere for carboxylic acids in medicinal chemistry.[1][2][3] Its derivatives are widely explored for various applications, necessitating a thorough understanding of their physicochemical characteristics.

Acidity (pKa)

The pKa of this compound has been reported with two distinct values, indicating its amphiprotic nature.[4][5][6][7][8][9] The acidic proton on the tetrazole ring allows it to act as an acid, while the amino group can be protonated, allowing it to act as a base.

Table 1: pKa Values of this compound

| pKa Value | Temperature (°C) | Comments |

| pK1: 1.76 | 20 | Attributed to the protonation of the amino group.[4][5][6] |

| pK2: 6.07 | 20 | Attributed to the deprotonation of the tetrazole ring N-H.[4][5][6] |

| pKa (1): 5.93 | 25 | In water.[7] |

| pKb (1): 12.18 | 20 | In water.[7] |

Solubility

The solubility of this compound has been determined in water and various organic solvents. Its solubility is influenced by the polarity of the solvent.[10]

Table 2: Solubility of this compound

| Solvent | Solubility (g/L) | Temperature (°C) | Mole Fraction Solubility (at 323.15 K) |

| Water | 12 | 18 | - |

| N,N-Dimethylformamide (DMF) | - | - | 7.951 × 10⁻²[10][11] |

| N-Methylpyrrolidone (NMP) | - | - | 7.415 × 10⁻²[10][11] |

| 1,4-Dioxane | - | - | 6.523 × 10⁻²[10][11] |

| Toluene | - | - | 3.811 × 10⁻³[10][11] |

| Isopropanol | - | - | 1.692 × 10⁻³[10][11] |

| Ethanol | - | - | 1.752 × 10⁻³[10][11] |

| Acetone | - | - | 1.620 × 10⁻³[10][11] |

| n-Propanol | - | - | 1.566 × 10⁻³[10][11] |

| Methanol | - | - | 1.470 × 10⁻³[10][11] |

| Ethyl Acetate | - | - | 1.393 × 10⁻³[10][11] |

| 1-Butanol | - | - | 1.315 × 10⁻³[10][11] |

| Acetonitrile | - | - | 3.85 × 10⁻⁴[10][11] |

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. For this compound, the experimental logP value indicates its hydrophilic nature.

Table 3: LogP Value of this compound

| LogP Value | Temperature (°C) |

| -0.92 | 23[4] |

| -1.42 | Not specified[12] |

Thermal Stability

This compound and its derivatives are often investigated for their thermal properties, particularly in the context of energetic materials.[1][3] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques to evaluate their decomposition temperatures and thermal behavior.[13][14][15][16] this compound is reported to be stable up to over 200°C.[2] The melting point is consistently reported in the range of 201-205 °C.[4][5]

Table 4: Thermal Properties of this compound

| Property | Value |

| Melting Point | 201-205 °C[4][5] |

| Decomposition Temperature | Starts to decompose around 210 °C[3] |

Experimental Protocols

Determination of pKa

The acidity constants of tetrazole compounds can be determined pH-metrically.[17] This involves titrating a solution of the compound against a standard acid or base and monitoring the pH change. The pKa value is then determined from the resulting titration curve. Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized to determine pKa values by observing the chemical shift changes of specific protons as a function of pH.[18]

Measurement of Solubility

The isothermal saturation method is a common technique for determining the solubility of compounds like this compound in various solvents.[10][11] The general procedure is as follows:

-

Sample Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase, typically by centrifugation or filtration.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC).[10]

A qualitative assessment of solubility can be performed by adding a small amount of the compound to a solvent and observing its dissolution.[19]

Determination of LogP

The octanol-water partition coefficient (logP) is typically determined using the shake-flask method. This involves:

-

Phase Preparation: A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).

-

Partitioning: The solution is mixed with the other phase in a separatory funnel and shaken vigorously to allow for the partitioning of the solute between the two phases.

-

Phase Separation: The two phases are allowed to separate.

-

Concentration Measurement: The concentration of the solute in each phase is measured using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[20] The logP is then calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. Computational methods are also widely used to predict logP values based on the molecular structure.[21][22]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability of this compound derivatives.[13][15][16][23][24]

-

DSC: A sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This provides information on melting points, phase transitions, and decomposition temperatures.[14][15][16]

-

TGA: The mass of a sample is monitored as a function of temperature or time. This reveals information about decomposition, dehydration, and oxidation processes.[15][16]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the typical workflow for determining the solubility of a this compound derivative using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

General Synthesis of this compound Derivatives (Schiff Bases)

This diagram outlines a common synthetic route for preparing Schiff base derivatives of this compound.[25]

Caption: Synthesis of this compound Schiff Base Derivatives.

References

- 1. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 4418-61-5 [m.chemicalbook.com]

- 5. Cas 4418-61-5,this compound | lookchem [lookchem.com]

- 6. This compound | 4418-61-5 [chemicalbook.com]

- 7. This compound [chemister.ru]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CAS#:4418-61-5 | Chemsrc [chemsrc.com]

- 13. setaramsolutions.com [setaramsolutions.com]

- 14. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP | MDPI [mdpi.com]

- 15. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

- 16. azom.com [azom.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. agilent.com [agilent.com]

- 21. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 24. scielo.br [scielo.br]

- 25. ajol.info [ajol.info]

A Comprehensive Technical Guide to 5-Aminotetrazole: Anhydrous vs. Monohydrate Forms

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a detailed comparison of the anhydrous and monohydrate forms of 5-aminotetrazole (B145819). This document provides a thorough examination of their physicochemical properties, thermal behavior, and synthetic pathways, supported by experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Core Physicochemical Properties

This compound can exist in both an anhydrous (C-H₃-N₅) and a monohydrate (C-H₅-N₅-O) form. The presence of a water molecule in the crystal lattice of the monohydrate significantly influences its physical and chemical characteristics. A summary of their key quantitative properties is presented below for easy comparison.

Table 1: Comparison of Quantitative Data for this compound Anhydrous and Monohydrate

| Property | This compound Anhydrous | This compound Monohydrate |

| Molecular Formula | CH₃N₅ | CH₅N₅O |

| Molar Mass | 85.07 g/mol [1] | 103.08 g/mol |

| Appearance | White solid | White crystalline solid[2] |

| Density | 1.502 g/cm³ | Not explicitly found; calculated density for a dihydrate salt is 1.849 g/cm³[3] |

| Melting Point | 201–205 °C (decomposes)[1] | 198–204 °C (decomposes)[4] |

| Crystal System | Orthorhombic[5] | Monoclinic[5] |

| Space Group | P2₁2₁2₁[5] | P2₁/c[5] |

| Water Solubility | 12 g/L (18 °C) | Soluble[4] |

Thermal Behavior and Stability

The thermal stability of this compound is a critical parameter, particularly for its application as a gas-generating agent in propellants and airbags. Both the anhydrous and monohydrate forms decompose upon heating, but the presence of water in the monohydrate introduces an initial dehydration step.

This compound Monohydrate: The monohydrate first undergoes dehydration at around 50 °C. Following dehydration, the thermal decomposition of the resulting anhydrous form begins.

This compound Anhydrous: The thermal decomposition of anhydrous this compound is a multi-stage process that begins around 200 °C.[6] The decomposition is primarily an endothermic process, with a peak weight loss occurring at approximately 223.53 °C.[6] The decomposition pathways are complex and can yield different products depending on the conditions. Two primary decomposition routes have been identified: one yielding hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN), and another producing nitrogen gas (N₂) and methyl azide (B81097) (CH₃N₃).

Solubility Profile

The solubility of this compound in various solvents is crucial for its application in synthesis and formulation.

This compound Anhydrous: The anhydrous form is soluble in water (12 g/L at 18 °C).

This compound Monohydrate: The monohydrate is also soluble in water and ethanol (B145695) (1.36%).[4]

Experimental Protocols

Detailed methodologies for the characterization of this compound and its hydrate (B1144303) are essential for reproducible research.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, melting point, and decomposition characteristics of this compound anhydrous and monohydrate.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan. For the monohydrate, a pierced lid can be used to allow for the escape of water vapor during dehydration.

-

Instrumentation: A calibrated DSC/TGA instrument is used.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 300 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

-

Data Analysis:

-

DSC: Determine the onset temperature and peak temperature of endothermic (melting, dehydration) and exothermic (decomposition) events.

-

TGA: Measure the mass loss as a function of temperature. The dehydration of the monohydrate will be observed as an initial mass loss corresponding to one water molecule. Subsequent mass loss will correspond to the decomposition of the anhydrous form.

-

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and determine the crystal structure of this compound anhydrous and monohydrate.

Methodology:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle. Mount the powder on a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Experimental Conditions:

-

Scan Range: Scan the sample over a 2θ range of 5° to 50°.

-

Step Size: Use a step size of 0.02° with a dwell time of 1-2 seconds per step.

-

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The peak positions and intensities are characteristic of the crystal structure. The data can be compared to reference patterns from crystallographic databases to confirm the phase (anhydrous or monohydrate). Rietveld refinement can be used to determine the lattice parameters and space group.

Visualizing Key Processes

To better illustrate the relationships and processes described, the following diagrams are provided.

Synthesis Pathways

The synthesis of this compound can be tailored to yield either the anhydrous or the monohydrate form.

Caption: Synthetic routes to this compound monohydrate and anhydrous forms.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical aspect of its energetic properties.

Caption: Primary thermal decomposition pathways of anhydrous this compound.

Experimental Workflow for Characterization

A logical workflow is crucial for the comprehensive characterization of this compound forms.

Caption: A typical experimental workflow for the characterization of this compound forms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Crystal Structure and Thermal Decomposition of this compound Trinitrophloroglucinolate - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. This compound monohydrate | 15454-54-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 5-Aminotetrazole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminotetrazole (B145819) and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications, notably in pharmaceuticals as bioisosteres for carboxylic acids and in energetic materials due to their high nitrogen content. The biological activity and physicochemical properties of these compounds are intrinsically linked to their tautomeric forms. This technical guide provides an in-depth exploration of the tautomerism of this compound, detailing the structural isomers, their relative stabilities, and the analytical methods used for their characterization. Quantitative data from computational and experimental studies are summarized, and key experimental protocols are outlined to facilitate further research and development.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and reactivity.[1] In the case of this compound, prototropic tautomerism results in several possible forms, primarily involving the migration of a proton between the tetrazole ring nitrogens and the exocyclic amino group. Understanding the predominant tautomeric forms and the factors that influence the equilibrium is paramount for predicting molecular interactions, designing novel therapeutic agents, and controlling the performance of energetic materials.

Tautomeric Forms of this compound

This compound can exist in three principal tautomeric forms: the amino tautomers (1H- and 2H-) and the imino tautomer.[2]

-

1H-5-Aminotetrazole (1H-5-ATZ): The proton is located on the N1 nitrogen of the tetrazole ring.

-

2H-5-Aminotetrazole (2H-5-ATZ): The proton is located on the N2 nitrogen of the tetrazole ring. Theoretical studies suggest that the 2H form is the most stable isomer in both the gas phase and in solution.[3]

-

5-Iminotetrazole (5-ITZ): The proton is located on the exocyclic nitrogen, forming an imino group.

These tautomers are in a dynamic equilibrium, the position of which is influenced by the physical state (gas, solution, or solid), solvent polarity, temperature, and the nature of substituents on the tetrazole ring.[3][4]

Tautomeric Equilibrium and Stability

The relative stability of the this compound tautomers has been the subject of numerous computational and experimental investigations.

In the gas phase , theoretical calculations have shown that 1H-5-ATZ is more stable than 5-ITZ by 47.7 kJ/mol.[5] The 2H-5-ATZ tautomer is also a key player in the gas phase equilibrium.[2]

In the solid state , the 1H-form is predominantly observed.[2] However, thermal treatment can lead to an increased proportion of the amino form, 5-ATZ, from the imino form, 5-ITZ.[6]

The solvent plays a crucial role in determining the tautomeric preference. The capability of the solvent to form hydrogen bonds can dramatically influence the tautomerization process.[4] An increase in solvent polarity can lead to a gradual shift in the maximum absorption, indicating a change in the tautomeric equilibrium.[4]

The tautomeric equilibrium of this compound is visualized in the following diagram:

Caption: Prototropic tautomerism in this compound.

Quantitative Data on Tautomerism and Decomposition

Computational studies have provided valuable quantitative data on the energetics of this compound tautomerism and their unimolecular decomposition pathways.

| Parameter | Tautomer(s) Involved | Value (kJ/mol) | Method of Determination | Reference |

| Relative Stability | 1H-5-ATZ vs. 5-ITZ | 47.7 | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) | [5] |

| Tautomerization Activation Barrier | 1H-5-ATZ to 5-ITZ | 243.4 | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) | [5] |

| Decomposition Activation Barrier | 5-ITZ | 199.5 | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) | [5][6] |

| Decomposition Activation Barrier | 1H-5-ATZ | 169.2 | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) | [5] |

| Decomposition Activation Barrier | 2H-5-ATZ | 153.7 | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) | [5] |

The decomposition pathways are distinct for the amino and imino tautomers. The primary decomposition route for 5-iminotetrazole is the elimination of hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN).[5][6] In contrast, the 1H- and 2H-aminotetrazole tautomers are predicted to decompose via the elimination of dinitrogen (N₂) and a metastable CH₃N₃ product.[5]

The logical workflow for determining the dominant tautomer and its decomposition pathway is illustrated below:

Caption: Workflow for tautomer and decomposition analysis.

Experimental Protocols for Tautomerism Studies

A variety of spectroscopic and analytical techniques are employed to investigate the tautomerism of this compound and its derivatives.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for identifying the predominant tautomer in solution. Chemical shifts and coupling constants are sensitive to the protonation site. Variable temperature NMR studies can provide insights into the dynamics of the tautomeric equilibrium.[4]

-

Methodology: A solution of the this compound derivative is prepared in a suitable deuterated solvent. NMR spectra are recorded at various temperatures. Changes in the chemical shifts and the appearance or coalescence of signals are analyzed to determine the populations of different tautomers and the energy barriers for their interconversion.

-

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can distinguish between the amino (-NH₂) and imino (=NH) groups based on their characteristic stretching and bending frequencies.[7]

-

Methodology: IR spectra are typically recorded using KBr pellets or as a mull for solid samples, and in solution using an appropriate solvent and cell. The presence of bands in the 3400-3200 cm⁻¹ region is indicative of N-H stretching in the amino group, while imino N-H stretching appears at lower frequencies.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the different tautomers are distinct. By comparing the spectrum of a derivative with that of fixed-tautomer models (e.g., N-alkylated derivatives), the position of the tautomeric equilibrium can be estimated.[7]

-

Methodology: UV-Vis spectra are recorded in solvents of varying polarity. The wavelength of maximum absorbance (λmax) is determined. Shifts in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.

-

X-ray Crystallography

-

Methodology: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, allowing for the direct visualization of the proton positions and thus the identification of the crystalline tautomer.[8]

Computational Chemistry

-

Methodology: Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., MP2, CCSD(T)), are used to calculate the relative energies of the tautomers and the transition states for their interconversion in the gas phase and in solution (using continuum solvent models).[3][5][9] These calculations are crucial for interpreting experimental data and providing a deeper understanding of the factors governing tautomerism.

Influence of Substituents

The electronic properties of substituents on the tetrazole ring or the amino group can significantly influence the tautomeric equilibrium. Electron-withdrawing groups tend to favor the 2H-tautomer, while electron-donating groups can shift the equilibrium towards the 1H-tautomer. The steric bulk of substituents can also play a role in determining the most stable tautomeric form.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of the tautomeric landscape is essential for the rational design of new molecules with desired properties. This guide has provided a comprehensive overview of the key tautomeric forms, their relative stabilities, and the experimental and computational methods used for their investigation. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Theoretical study on the tautomerization of 1,5-diaminotetrazole (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Decomposition of 5-Aminotetrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (B145819) (5-AT), a heterocyclic compound with a high nitrogen content (82.3% by weight), is a molecule of significant interest in various fields, including pharmaceuticals, materials science, and as a gas-generating agent for applications like automotive airbags. Its energetic nature and thermal stability are critical parameters that dictate its utility and safety. Understanding the mechanism of its thermal decomposition is paramount for predicting its behavior under different conditions, ensuring safe handling, and optimizing its performance in various applications. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of this compound, consolidating data from numerous studies to offer a comprehensive resource for researchers.

The thermal decomposition of this compound is a complex process influenced by factors such as temperature, heating rate, and the specific tautomeric form present.[1][2] Theoretical and experimental studies have revealed two primary competing decomposition pathways.[3][4] The first pathway involves the elimination of hydrazoic acid (HN3) and the formation of cyanamide (B42294) (NH2CN). The second major pathway leads to the extrusion of molecular nitrogen (N2) and the formation of other nitrogen-containing fragments.[1][4] The prevalence of each pathway is dependent on the experimental conditions and the isomeric form of 5-AT.[1][5]

This guide will detail the experimental protocols used to investigate this decomposition, present a consolidated summary of the quantitative data, and provide visual representations of the decomposition pathways to facilitate a deeper understanding of the underlying chemical transformations.

Experimental Protocols

The study of this compound's thermal decomposition relies on a suite of thermo-analytical and spectrometric techniques. The following sections detail the typical methodologies employed in these investigations.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for probing the thermal stability and energetic properties of 5-AT.

Typical Experimental Protocol:

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is commonly used.

-

Sample Preparation: A small, homogeneous sample of this compound (typically 1-5 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina (B75360) or aluminum).[1]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas such as nitrogen or argon, with a typical flow rate of 20-100 mL/min to prevent oxidative processes.[1]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 400-800 °C) at a constant heating rate.[1] Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) are often used to perform kinetic analysis using methods like Kissinger or Ozawa-Doyle.[1][6]

-

Data Acquisition: The instrument records the sample's mass change (TGA) and the differential heat flow (DSC) as a function of temperature and time.

Evolved Gas Analysis: TG-FTIR and Mass Spectrometry

To identify the gaseous products evolved during decomposition, TGA instruments are often coupled with Fourier Transform Infrared Spectroscopy (FTIR) or a Mass Spectrometer (MS).

Typical Experimental Protocol for TG-FTIR:

-

Instrumentation: A TGA instrument is connected to an FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Sample and Heating Conditions: The TGA experimental conditions (sample size, heating rate, atmosphere) are similar to those described above.

-

FTIR Analysis: As the sample decomposes, the evolved gases are continuously swept into the FTIR gas cell. Infrared spectra are recorded at regular intervals, allowing for the identification of functional groups and specific gaseous molecules (e.g., HN3, NH3, HCN, N2O) based on their characteristic absorption bands.

Typical Experimental Protocol for Mass Spectrometry:

-

Instrumentation: Techniques can range from TGA-MS to more specialized setups like Temperature-Jump/Time-of-Flight Mass Spectrometry (T-Jump/TOFMS) for studying rapid decomposition at very high heating rates (10^5–10^6 K/s).[3]

-

Sample Introduction: For TGA-MS, the evolved gases are introduced into the mass spectrometer. In T-Jump/TOFMS, the sample is coated on a platinum filament that is rapidly heated.[3]

-

Ionization and Detection: The evolved molecules are ionized (commonly via electron impact), and the resulting ions are separated based on their mass-to-charge ratio, allowing for the identification of the decomposition products.

Quantitative Data on Thermal Decomposition

The following tables summarize the key quantitative data reported in the literature for the thermal decomposition of this compound. These values can vary depending on the specific experimental conditions.

| Parameter | Value | Conditions | Reference(s) |

| Decomposition Onset (Tonset) | ~200 - 210 °C | TGA/DSC, various heating rates | [7] |

| Peak Decomposition Temp (Tpeak) | 223.53 °C (first stage) | TGA/DSC at 10 °C/min in air | [8] |

| Varies with heating rate | TGA/DSC | [1] | |

| Enthalpy of Decomposition (ΔHd) | -133.2 J/g (melting/initial decomp.) | DSC at 10 °C/min | [9] |

| 1037 - 1829 J/g (for derivatives) | DSC at 1.0 - 2.0 °C/min | [6][10] | |

| Activation Energy (Ea) | ~200 kJ/mol (for HN3 + NH2CN path) | Theoretical calculation | [4] |

| 99.5 kJ/mol (for N2 + CH3N3 path) | Theoretical calculation | [4] | |

| 184 kJ/mol (isothermal) | From decomposition of tetrazene (produces 5-AT) | [6] | |

| 163 kJ/mol (linear heating) | From decomposition of tetrazene (produces 5-AT) | [6] | |

| ~180 kJ/mol (with NaIO4) | TGA, model-free methods | [9] | |

| Major Gaseous Products | HN3, NH2CN, N2, NH3, HCN, melamine | TG-FTIR, Mass Spectrometry | [1] |

Thermal Decomposition Pathways

The thermal decomposition of this compound is understood to proceed through several competing pathways, largely dependent on the tautomeric form of the molecule. The three principal tautomers are 1H-5-aminotetrazole, 2H-5-aminotetrazole, and 5-iminotetrazole.[1][5]

Theoretical calculations and experimental evidence suggest two dominant unimolecular decomposition channels.[1][4]

Pathway 1: HN3 and NH2CN Formation

This pathway is often considered a major route, particularly for the imino tautomer.[3] It involves the concerted cleavage of two bonds within the tetrazole ring.

Pathway 2: N2 Elimination

This pathway is considered dominant for the amino tautomers (1H and 2H) and at higher temperatures.[1][3] It involves the initial cleavage of the tetrazole ring followed by the elimination of a stable nitrogen molecule.

It is important to note that the primary decomposition products can undergo further secondary reactions, such as the polymerization of cyanamide to form melamine, especially in the condensed phase.[1] The presence of other substances can also significantly alter the decomposition mechanism and kinetics. For instance, the addition of sodium periodate (B1199274) (NaIO4) has been shown to lower the decomposition activation energy of 5-AT.[9]

Conclusion

The thermal decomposition of this compound is a multifaceted process governed by competing reaction pathways that are sensitive to temperature, heating rate, and the specific isomeric form of the molecule. The primary decomposition routes lead to the formation of either hydrazoic acid and cyanamide or molecular nitrogen and other nitrogen-containing fragments. A thorough understanding of these mechanisms, supported by robust experimental data from techniques like TGA, DSC, and evolved gas analysis, is crucial for the safe and effective application of this high-nitrogen compound. The data and pathways presented in this guide provide a foundational understanding for researchers and professionals working with this compound and related energetic materials. Further research, particularly in condensed-phase and under high-pressure conditions, will continue to refine our understanding of this complex and important chemical process.

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multi-stage decomposition of this compound derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multi-stage decomposition of this compound derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 5-Aminotetrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 5-aminotetrazole (B145819) in a range of common organic solvents. The data presented herein is crucial for professionals involved in the synthesis, purification, recrystallization, and formulation of this compound, a key intermediate in the production of various high-performance materials and pharmaceuticals.[1][2] Understanding its solubility behavior is paramount for process optimization and ensuring the quality of the final product.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic solvents across a range of temperatures. The data, expressed in mole fraction (x), is summarized in the tables below for easy comparison. The mole fraction solubility generally increases with temperature in all tested solvents.[1]

Notably, this compound exhibits significantly higher solubility in N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), and 1,4-dioxane (B91453) compared to other common organic solvents.[1] In alcoholic solvents, the solubility tends to decrease as the carbon chain length increases.[1]

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at 323.15 K (50°C) [3]

| Solvent | Mole Fraction (x) x 10⁻² |

| N,N-Dimethylformamide (DMF) | 7.951 |

| N-Methyl Pyrrolidone (NMP) | 7.415 |

| 1,4-Dioxane | 6.523 |

| Toluene | 0.381 |

| Isopropanol | 0.169 |

| Ethanol | 0.175 |

| Acetone | 0.162 |

| n-Propanol | 0.157 |

| Methanol | 0.147 |

| Ethyl Acetate | 0.139 |

| 1-Butanol | 0.132 |

| Acetonitrile | 0.039 |

Table 2: Mole Fraction Solubility (x) of this compound in Various Solvents at 318.15 K (45°C) [3]

| Solvent | Mole Fraction (x) x 10⁻² |

| N,N-Dimethylformamide (DMF) | 7.91 |

| Cyclohexanone | 2.810 |

| 1,4-Dioxanone | 2.69 |

| Acetonitrile | 1.15 |

| Acetone | 0.704 |

| Ethyl Acetate | 0.420 |

| n-Propanol | 0.369 |

| Isobutanol | 0.338 |

| Methanol | 0.317 |

| n-Butanol | 0.303 |

| Ethanol | 0.283 |

| Isopropanol | 0.269 |

Experimental Protocol for Solubility Determination

The following section details the isothermal saturation method, a widely used and reliable technique for determining the solubility of solid compounds in liquids.[1][3]

Materials and Apparatus:

-

This compound (purity ≥ 99%)[1]

-

Selected organic solvents (analytical grade)[1]

-

Jacketed glass vessel

-

Magnetic stirrer with stir bar[1]

-

Circulating water bath for temperature control (accuracy ±0.05 K)[1]

-

Thermometer

-

Reflux condenser[1]

-

Syringes with filters

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume (e.g., 50 mL) of the selected organic solvent in the jacketed glass vessel.[1]

-

Equilibration: The vessel is sealed and connected to the circulating water bath set to the desired temperature. The solution is continuously agitated using a magnetic stirrer (e.g., at 400 rpm) to facilitate the dissolution process and reach equilibrium. A reflux condenser is used to prevent solvent evaporation.[1]

-

Sampling: Once equilibrium is reached (typically after several hours, which should be predetermined), the stirring is stopped, and the solution is allowed to stand for a period to allow undissolved solids to settle. A sample of the supernatant is then withdrawn using a syringe fitted with a filter to remove any solid particles.

-

Analysis: The concentration of this compound in the collected sample is determined using a validated HPLC method.[3]

-

Data Calculation: The mole fraction solubility is calculated from the determined concentration.

-

Temperature Variation: The procedure is repeated at different temperatures to obtain a solubility profile as a function of temperature.[1]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for the isothermal saturation method.

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 5-Aminotetrazole

For Researchers, Scientists, and Drug Development Professionals